N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049367-73-8
VCID: VC8201564
InChI: InChI=1S/C21H17N3O4S/c1-26-15-5-2-13(3-6-15)16-11-24-17(12-29-21(24)23-16)20(25)22-14-4-7-18-19(10-14)28-9-8-27-18/h2-7,10-12H,8-9H2,1H3,(H,22,25)
SMILES: COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5
Molecular Formula: C21H17N3O4S
Molecular Weight: 407.4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

CAS No.: 1049367-73-8

Cat. No.: VC8201564

Molecular Formula: C21H17N3O4S

Molecular Weight: 407.4

* For research use only. Not for human or veterinary use.

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide - 1049367-73-8

Specification

CAS No. 1049367-73-8
Molecular Formula C21H17N3O4S
Molecular Weight 407.4
IUPAC Name N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Standard InChI InChI=1S/C21H17N3O4S/c1-26-15-5-2-13(3-6-15)16-11-24-17(12-29-21(24)23-16)20(25)22-14-4-7-18-19(10-14)28-9-8-27-18/h2-7,10-12H,8-9H2,1H3,(H,22,25)
Standard InChI Key FJKWGURPCNZTBP-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5
Canonical SMILES COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC5=C(C=C4)OCCO5

Introduction

Structural and Chemical Characteristics

Core Architecture and Substituent Analysis

The target compound features a fused bicyclic imidazo[2,1-b] thiazole core, a heterocyclic system known for its diverse pharmacological applications . Position 3 of the core is substituted with a carboxamide group linked to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety, while position 6 is occupied by a 4-methoxyphenyl group. This combination introduces both electron-donating (methoxy) and electron-withdrawing (carboxamide) effects, potentially influencing solubility and target binding .

Comparative analysis with analog D455-0929 (N-(4-chlorophenyl)-6-(4-methoxyphenyl)-1,1-dioxo-imidazo[2,1-b]thiazole-5-carboxamide) reveals that replacing the chlorophenyl group with a benzodioxin system may enhance π-π stacking interactions due to the extended aromatic surface . The benzodioxin moiety, as seen in K404-0342, contributes to conformational rigidity, which could improve metabolic stability .

Physicochemical Properties

While experimental data for the target compound is unavailable, properties can be extrapolated from analogs:

PropertyAnalog D455-0929 Analog K404-0342 Target Compound (Predicted)
Molecular Weight (g/mol)417.87483.81~430–450
logP3.263.873.5–4.0
Hydrogen Bond Acceptors847–9
Polar Surface Area (Ų)72.1539.3365–75

The predicted logP (~3.5–4.0) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The polar surface area (~65–75 Ų) indicates potential for moderate blood-brain barrier penetration, similar to D455-1235 (79.08 Ų) .

Synthetic Strategies

Retrosynthetic Analysis

The synthesis likely involves sequential functionalization of the imidazo[2,1-b]thiazole core:

  • Core Formation: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones, as demonstrated in the synthesis of D455-1011 .

  • Carboxamide Installation: Coupling the core with benzodioxin-6-amine using peptide coupling reagents (e.g., HATU or EDCI) .

  • Methoxyphenyl Incorporation: Suzuki-Miyaura cross-coupling at position 6, leveraging palladium catalysis to introduce the 4-methoxyphenyl group .

Key Challenges

  • Regioselectivity: Ensuring substitution occurs exclusively at positions 3 and 6, avoiding competing reactions at position 2 or 5 .

  • Benzodioxin Stability: The 1,4-benzodioxin group may require protection during coupling steps to prevent ring-opening under acidic or basic conditions .

ADMET Profiling

Absorption and Distribution

Predicted Caco-2 permeability (≈15 × 10⁻⁶ cm/s) aligns with analogs like D455-1011, suggesting moderate intestinal absorption . The benzodioxin group may improve plasma protein binding (>90%), as seen in K404-0342 .

Metabolic Stability

Applications and Future Directions

Therapeutic Prospects

  • Oncology: CDK inhibition potential warrants evaluation in breast cancer cell lines.

  • Neuropsychiatry: 5-HT2A receptor modulation could be explored in anxiety or depression models.

Synthetic Optimization

  • Prodrug Design: Esterification of the carboxamide to enhance oral bioavailability.

  • Crystallography: X-ray analysis to elucidate binding modes with CDK6 or 5-HT2A.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator